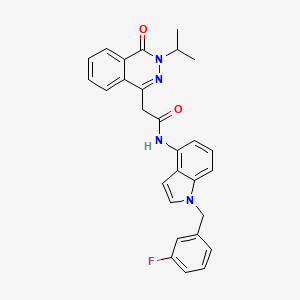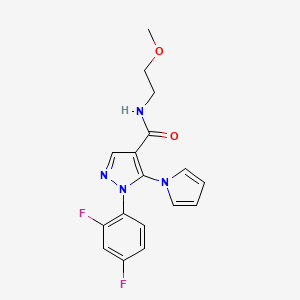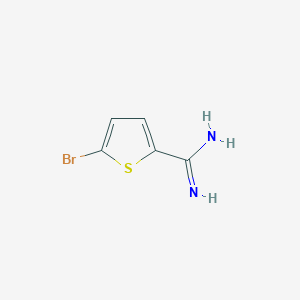![molecular formula C25H27N3O3S B15104850 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide](/img/structure/B15104850.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide is a complex organic compound that belongs to the class of azetidinecarboxamides This compound is characterized by the presence of an azetidine ring, a sulfonamide group, and a diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylmethane and a suitable catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction using a sulfonyl chloride derivative and a suitable base.
Final Coupling Reaction: The final step involves coupling the azetidine ring with the sulfonamide and diphenylmethyl groups using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C25H27N3O3S |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
1-benzhydryl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |
InChI |
InChI=1S/C25H27N3O3S/c26-32(30,31)23-13-11-19(12-14-23)15-16-27-25(29)22-17-28(18-22)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,22,24H,15-18H2,(H,27,29)(H2,26,30,31) |
Clave InChI |
HDASUEWRVILDOV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104774.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide](/img/structure/B15104801.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104809.png)
![N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B15104826.png)
![N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104834.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15104836.png)


![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide](/img/structure/B15104844.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B15104849.png)
![N-(4,5-dimethylthiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B15104855.png)

![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104869.png)
![N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104884.png)
